

In-Depth Technical Guide to the Chemical Properties of Dasatinib N-oxide

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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Abstract

Dasatinib, a potent second-generation tyrosine kinase inhibitor, undergoes extensive metabolism, giving rise to several metabolites. Among these, **Dasatinib N-oxide** (M5) is formed through the oxidation of the piperazine ring. This technical guide provides a comprehensive overview of the chemical properties of **Dasatinib N-oxide**, including its synthesis, physicochemical characteristics, and analytical methodologies for its characterization. Furthermore, this document explores its metabolic formation and touches upon its known pharmacological activity in relation to the parent compound, Dasatinib. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolism studies.

Introduction

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its mechanism of action involves the inhibition of key signaling proteins, including BCR-ABL and Src family kinases. The metabolic fate of Dasatinib is a critical aspect of its overall pharmacological profile. Dasatinib is primarily metabolized in the liver, leading to the formation of several metabolites, including hydroxylated products, an N-dealkylated metabolite, and **Dasatinib N-oxide**.^{[1][2]} **Dasatinib N-oxide**, also referred to as the M5 metabolite, is generated through the oxidation of a nitrogen atom on the piperazine ring.^[1] Understanding

the chemical properties of this metabolite is essential for a complete assessment of Dasatinib's disposition, potential for drug-drug interactions, and overall therapeutic window.

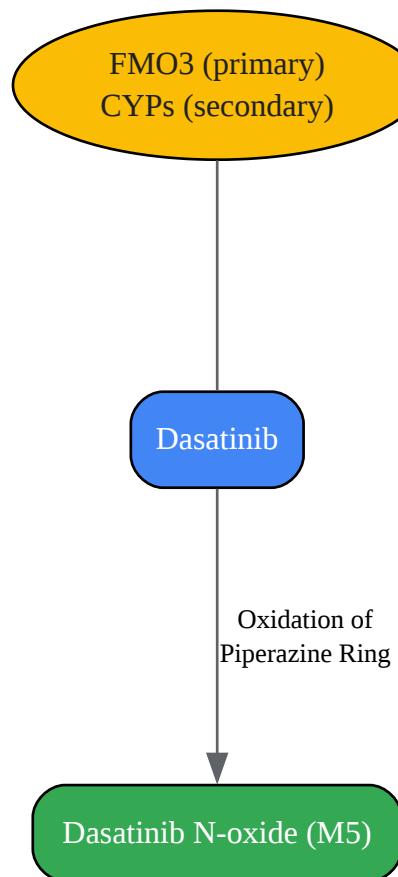
Physicochemical Properties

Dasatinib N-oxide is a pale yellow to off-white solid.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₆ CIN ₇ O ₃ S	[5][6]
Molecular Weight	504.00 g/mol	[7]
Appearance	Pale Yellow Solid	[4]
Melting Point	193-195 °C	[2][5]
Predicted pKa	10.93 ± 0.70	[2]
Solubility		
Acetonitrile	Slightly Soluble	[4]
DMSO	Soluble (8.33 mg/mL)	[4][8]
Methanol	Slightly Soluble	[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 0.83 mg/mL	[8]
Storage	-20°C	[2]

Synthesis and Formation Metabolic Formation

Dasatinib N-oxide is a product of phase I metabolism of Dasatinib. The formation of the N-oxide on the piperazine ring is primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[9] Various cytochrome P450 (CYP) enzymes are also capable of this reaction.[1]



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Figure 1: Metabolic conversion of Dasatinib to **Dasatinib N-oxide**.

Chemical Synthesis

While detailed protocols for the direct synthesis of **Dasatinib N-oxide** are not readily available in the public domain, it can be conceptually synthesized by the controlled oxidation of Dasatinib. The piperazine ring of Dasatinib is susceptible to oxidation, which can lead to the formation of the N-oxide impurity during manufacturing and storage.[3][10] A general approach would involve reacting Dasatinib with a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid, under controlled conditions to favor the formation of the N-oxide at the desired nitrogen of the piperazine moiety.

Experimental Protocols

Analytical Characterization: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of Dasatinib and its metabolites, including **Dasatinib N-oxide**, in biological matrices.

Sample Preparation (Protein Precipitation):[\[11\]](#)

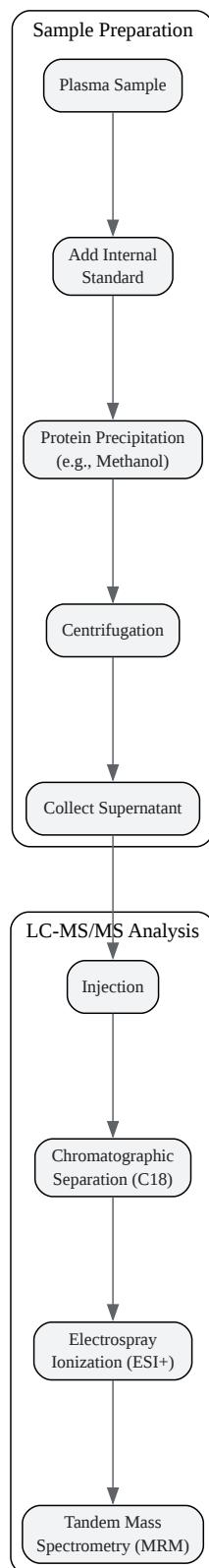
- To 200 μ L of human plasma, add a suitable internal standard (e.g., Dasatinib-d8).
- Add a protein precipitation agent, such as methanol containing 0.1% formic acid.
- Vortex the mixture to ensure complete protein precipitation.
- Centrifuge the sample to pellet the precipitated proteins.
- Inject a portion of the supernatant into the LC-MS/MS system.

Chromatographic Separation:[\[1\]](#)

- Column: A reverse-phase column, such as a Luna phenyl-hexyl analytical column, is typically used.
- Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is around 0.5 mL/min.

Mass Spectrometric Detection:[\[11\]](#)

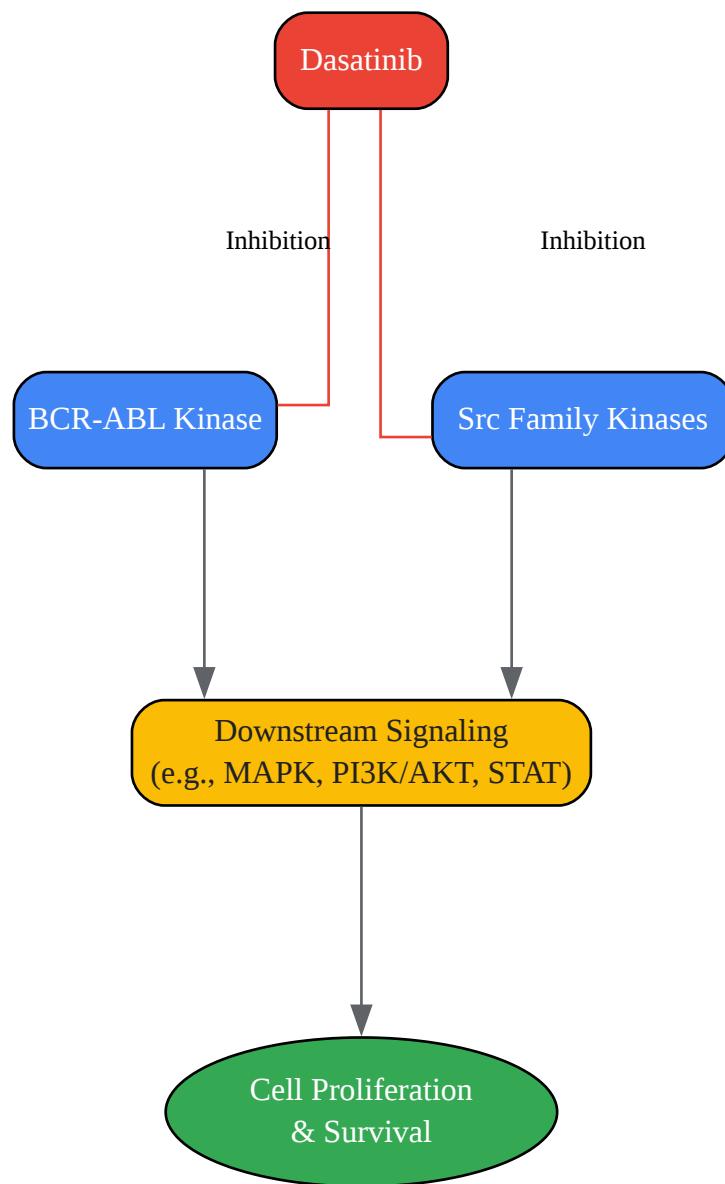
- Ionization: Positive ion electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **Dasatinib N-oxide** and its internal standard.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for LC-MS/MS analysis.

Pharmacological Activity and Signaling Pathways

The pharmacological activity of **Dasatinib N-oxide** has been a subject of interest. While some reports classify it as a minor metabolite, others suggest it is pharmacologically active.^[8] One study indicated that **Dasatinib N-oxide** (M5) is more than 10 times less potent than the parent compound, Dasatinib.^[6] In contrast, the N-dealkylated metabolite (M4) exhibits antiproliferative activity similar to Dasatinib.^[9] Given its lower potency and systemic exposure, **Dasatinib N-oxide** is not expected to contribute significantly to the overall in vivo activity of Dasatinib.^[12]

Dasatinib primarily exerts its therapeutic effect by inhibiting the BCR-ABL and Src family kinase signaling pathways. These pathways are crucial for the proliferation and survival of leukemia cells. While the direct impact of **Dasatinib N-oxide** on these pathways has not been extensively characterized, its reduced potency suggests a diminished inhibitory effect on these critical kinases compared to the parent drug.



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Figure 3: Simplified Dasatinib signaling pathway inhibition.

Conclusion

Dasatinib N-oxide is a recognized metabolite of Dasatinib, formed through the oxidation of the piperazine ring, primarily by FMO3. This technical guide has summarized its key chemical properties, including its physicochemical characteristics and methods for its analytical determination. While it is considered a pharmacologically active metabolite, current evidence suggests that its potency is significantly lower than that of the parent compound, and therefore,

it is unlikely to play a major role in the overall clinical efficacy of Dasatinib. Further research to fully elucidate the specific biological activities and potential off-target effects of **Dasatinib N-oxide** may provide a more complete understanding of the disposition and safety profile of Dasatinib. The information and protocols provided herein serve as a foundational resource for researchers in the fields of drug metabolism, pharmacology, and analytical chemistry.

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